4-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE is a complex organic compound that features both indole and quinazolinone moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a quinazolinone precursor under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency. The choice of raw materials and reaction conditions is crucial to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or quinazolinone rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole or quinazolinone rings .
Scientific Research Applications
4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole and quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 4-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,2,5,6,7,8-HEXAHYDROQUINAZOLIN-2-ONE involves its interaction with specific molecular targets. The indole and quinazolinone moieties can bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways and biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and quinazolinone derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Quinazolinone derivatives: Used in medicinal chemistry for their diverse pharmacological properties.
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H19N3O2S/c22-16(21-10-9-12-5-1-4-8-15(12)21)11-24-17-13-6-2-3-7-14(13)19-18(23)20-17/h1,4-5,8H,2-3,6-7,9-11H2,(H,19,20,23) |
InChI Key |
QDVNEVBNISKZED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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